molecular formula C32H42N6O4 B10784221 YM2Web5S6A CAS No. 220541-10-6

YM2Web5S6A

カタログ番号 B10784221
CAS番号: 220541-10-6
分子量: 574.7 g/mol
InChIキー: KBYHHVYRPWWGLR-HVIPQOSHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY-444711 is a small molecule drug initially developed by Eli Lilly & Co. It acts as a ghrelin/growth hormone secretagogue receptor agonist, targeting the growth hormone secretagogue receptor (GHSR). This compound was primarily investigated for its potential therapeutic applications in treating growth hormone deficiency and other related conditions .

準備方法

The synthesis of LY-444711 involves multiple steps. One of the synthetic routes includes the following steps :

    Treatment of N-Boc-D-serine benzyl ether: with methyl iodide and sodium bicarbonate to provide methyl ester.

    Acid cleavage: of the Boc group to give aminoester, which is then coupled with N-Boc-alpha-aminoisobutyric acid to afford a dipeptide.

    Hydrolysis: of the methyl ester group to produce the corresponding acid.

    Esterification: of 4-methoxyphenylacetic acid with ethanol and p-toluenesulfonic acid, followed by bromination with N-bromosuccinimide to produce bromoester.

    Condensation: of the bromoester with 4-nitroimidazole, followed by reduction of the nitro group by catalytic hydrogenation over palladium on carbon to give amine.

    Coupling: of the amine with the previously obtained acid using EDC and HOBt to afford an amide.

    Hydrolysis: of the methyl ester to give carboxylic acid, which is then coupled with 4-methylpiperidine to generate the final compound.

化学反応の分析

LY-444711 undergoes various chemical reactions, including :

    Oxidation and Reduction: The nitro group in one of the intermediates is reduced to an amine using catalytic hydrogenation over palladium on carbon.

    Substitution: The bromoester intermediate is condensed with 4-nitroimidazole.

    Coupling Reactions: The aminoester is coupled with N-Boc-alpha-aminoisobutyric acid, and the amine is coupled with the acid using EDC and HOBt.

Common reagents used in these reactions include methyl iodide, sodium bicarbonate, N-bromosuccinimide, palladium on carbon, EDC, and HOBt. The major products formed from these reactions are intermediates leading to the final compound, LY-444711.

科学的研究の応用

LY-444711 has been explored for various scientific research applications, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: The compound’s synthesis and reactions provide valuable insights into peptide coupling and esterification processes.

    Biology: LY-444711 acts as a ghrelin receptor agonist, making it a useful tool for studying the ghrelin signaling pathway and its effects on hunger and energy-sensing status.

    Medicine: The compound was investigated for its potential to treat growth hormone deficiency by stimulating growth hormone secretion. It has also been studied for its effects on lifespan extension in animal models.

作用機序

LY-444711 exerts its effects by acting as an agonist of the growth hormone secretagogue receptor (GHSR). This receptor is coupled to G-alpha-11 proteins and stimulates the secretion of growth hormone upon activation . The compound mimics the action of the endogenous hormone ghrelin, binding to the receptor and triggering downstream signaling pathways that lead to increased growth hormone release.

類似化合物との比較

LY-444711 is similar to other ghrelin receptor agonists, such as ibutamoren (MK-677) . Both compounds mimic the action of ghrelin and stimulate growth hormone secretion. LY-444711 was discontinued in its development, while ibutamoren continues to be investigated for its potential therapeutic applications.

Similar Compounds

LY-444711’s uniqueness lies in its specific synthetic route and its initial development by Eli Lilly & Co. for treating growth hormone deficiency.

特性

CAS番号

220541-10-6

分子式

C32H42N6O4

分子量

574.7 g/mol

IUPAC名

(2R)-2-[(2-amino-2-methylpropanoyl)-[1-[(2R)-2-(4-methoxyphenyl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]imidazol-4-yl]amino]-5-phenylpentanamide

InChI

InChI=1S/C32H42N6O4/c1-31(2,34)29(40)38(26(28(33)39)14-10-13-23-11-6-5-7-12-23)27-21-37(22-35-27)32(3,30(41)36-19-8-9-20-36)24-15-17-25(42-4)18-16-24/h5-7,11-12,15-18,21-22,26H,8-10,13-14,19-20,34H2,1-4H3,(H2,33,39)/t26-,32-/m1/s1

InChIキー

KBYHHVYRPWWGLR-HVIPQOSHSA-N

異性体SMILES

C[C@@](C1=CC=C(C=C1)OC)(C(=O)N2CCCC2)N3C=C(N=C3)N([C@H](CCCC4=CC=CC=C4)C(=O)N)C(=O)C(C)(C)N

正規SMILES

CC(C)(C(=O)N(C1=CN(C=N1)C(C)(C2=CC=C(C=C2)OC)C(=O)N3CCCC3)C(CCCC4=CC=CC=C4)C(=O)N)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。